Lower Enthalpic Preference for the Syn Diastereomer Relative to the 12‑Membered Homologue
The syn‑anti equilibrium of 1-methyl-1-azacyclotridecane-2-thione was quantified by variable‑temperature NMR and compared with the 12‑membered analogue (1-methyl-1-azacyclododecane-2-thione, CAS 34949-17-2). The 13‑membered ring exhibits a smaller enthalpy difference (ΔH) favouring the syn form, indicating that the two diastereomers are more nearly isoenergetic in the larger ring [1].
| Evidence Dimension | Enthalpy difference (ΔH) between syn and anti diastereomers |
|---|---|
| Target Compound Data | ΔH = 1.26 kcal·mol⁻¹ |
| Comparator Or Baseline | 12-membered N-methylthiolactam: ΔH = 2.38 kcal·mol⁻¹ |
| Quantified Difference | ΔΔH = 1.12 kcal·mol⁻¹ (47% smaller for the 13-membered ring) |
| Conditions | Equilibrium constants derived from N‑methyl ¹H NMR signal integration at multiple temperatures; solvent: not explicitly stated for thermodynamic data, but activation data obtained in C₆H₅NO₂ and CDCl₃. |
Why This Matters
A smaller ΔH means the syn and anti forms are closer in energy, which affects purification by selective crystallisation and the interpretation of solution‑phase spectroscopic data—directly impacting procurement decisions when a specific diastereomeric ratio is required.
- [1] Moriarty, R.M., Yeh, E.-L., Curtis, V.A., Yeh, C.L., Flippen, J.L., Karle, J. & Ramey, K.C. (1972). Molecular structures of medium- and large-membered N-methylthiolactams and the dynamics of their syn-anti interconversion. J. Am. Chem. Soc., 94(19), 6871–6872. DOI: 10.1021/ja00774a058 View Source
